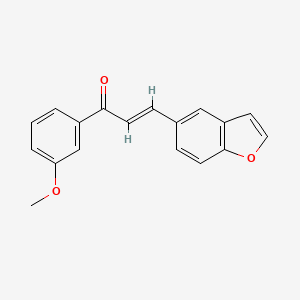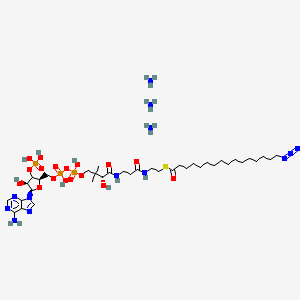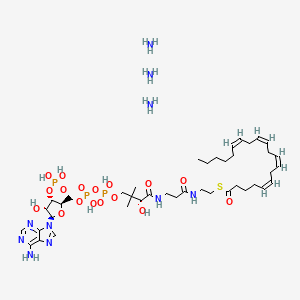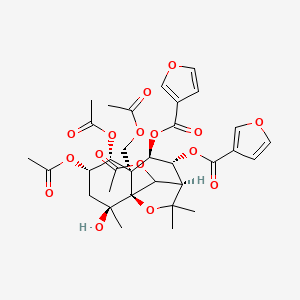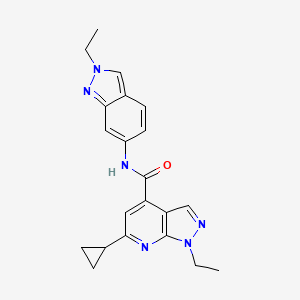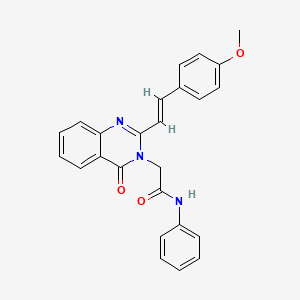
RecQ helicase-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RecQ helicase-IN-1 is a small molecule inhibitor specifically designed to target RecQ helicases, a family of DNA helicases that play crucial roles in maintaining genomic stability. RecQ helicases are involved in various cellular processes, including DNA replication, recombination, and repair. Inhibiting these helicases can provide insights into their functions and potential therapeutic applications, particularly in cancer treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RecQ helicase-IN-1 typically involves multiple steps, starting with the preparation of key intermediates. The synthetic route may include:
Formation of the core structure: This step involves the construction of the central scaffold of the molecule through a series of condensation and cyclization reactions.
Functional group modifications: Various functional groups are introduced to the core structure through reactions such as alkylation, acylation, and halogenation.
Purification and characterization: The final compound is purified using techniques like column chromatography and characterized using spectroscopic methods such as nuclear magnetic resonance and mass spectrometry.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and implementing large-scale purification techniques. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
RecQ helicase-IN-1 can undergo various chemical reactions, including:
Oxidation: :
Properties
Molecular Formula |
C25H21N3O3 |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
2-[2-[(E)-2-(4-methoxyphenyl)ethenyl]-4-oxoquinazolin-3-yl]-N-phenylacetamide |
InChI |
InChI=1S/C25H21N3O3/c1-31-20-14-11-18(12-15-20)13-16-23-27-22-10-6-5-9-21(22)25(30)28(23)17-24(29)26-19-7-3-2-4-8-19/h2-16H,17H2,1H3,(H,26,29)/b16-13+ |
InChI Key |
OBGDFLIPFBPKEP-DTQAZKPQSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C(=O)N2CC(=O)NC4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)N2CC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


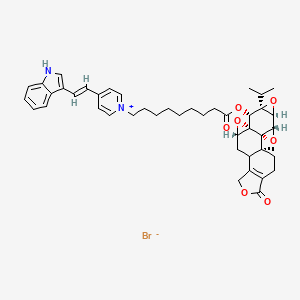
![1-[[3-[4-(cyclopropanecarbonyl)piperazin-1-yl]phenyl]methyl]-5-methyl-N-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxamide](/img/structure/B12379429.png)
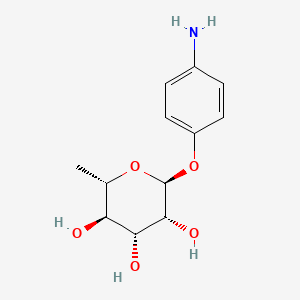
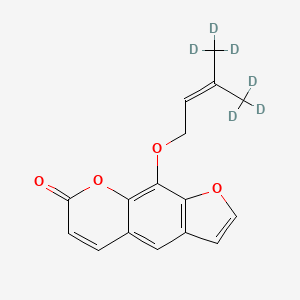
![3-(7,7-dimethyl-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-2-yl)-1H-indole-7-carbonitrile](/img/structure/B12379451.png)


